3-Bromo-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide is an organic compound with the molecular formula C22H27BrN2O2. It is a derivative of benzohydrazide, featuring a bromine atom and an octyloxy group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 2-(octyloxy)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide moiety can be oxidized or reduced to form different functional groups.
Condensation Reactions: The compound can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the hydrazide moiety.
Scientific Research Applications
3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide
- 3-Bromo-N’-[(E)-[2-(decyloxy)phenyl]methylidene]benzohydrazide
Uniqueness
3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of a bromine atom and an octyloxy group attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C22H27BrN2O2 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H27BrN2O2/c1-2-3-4-5-6-9-15-27-21-14-8-7-11-19(21)17-24-25-22(26)18-12-10-13-20(23)16-18/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,25,26)/b24-17+ |
InChI Key |
RREPUIFEHNNWOZ-JJIBRWJFSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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